molecular formula C15H17NO B13622805 2-Amino-3-(2-phenylphenyl)propan-1-ol CAS No. 254427-44-6

2-Amino-3-(2-phenylphenyl)propan-1-ol

Katalognummer: B13622805
CAS-Nummer: 254427-44-6
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: ATUKOMFTQRFVJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(2-phenylphenyl)propan-1-ol is an organic compound with the molecular formula C15H17NO It is a derivative of phenylpropanolamine and features a biphenyl structure, which consists of two connected benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-phenylphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-phenylphenylacetonitrile.

    Reduction: The nitrile group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The resulting amine is then hydroxylated to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(2-phenylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(2-phenylphenyl)propan-1-ol.

    Reduction: Formation of 2-amino-3-(2-phenylphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2-phenylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-phenylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-phenylpropan-1-ol: A simpler analog with a single benzene ring.

    2-Amino-3-(benzyloxy)propan-1-ol: Contains a benzyloxy group instead of a biphenyl structure.

    3-Amino-1-phenylpropan-1-ol: Another analog with a different substitution pattern.

Uniqueness

2-Amino-3-(2-phenylphenyl)propan-1-ol is unique due to its biphenyl structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

254427-44-6

Molekularformel

C15H17NO

Molekulargewicht

227.30 g/mol

IUPAC-Name

2-amino-3-(2-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H17NO/c16-14(11-17)10-13-8-4-5-9-15(13)12-6-2-1-3-7-12/h1-9,14,17H,10-11,16H2

InChI-Schlüssel

ATUKOMFTQRFVJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.